2-ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol
Description
2-Ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol is a Schiff base compound featuring a phenolic core substituted with an ethoxy group at position 2 and an imine group (-CH=N-) linked to a 3-fluorophenyl ring. This compound belongs to a broader class of Schiff bases, which are characterized by their azomethine (-C=N-) functionality and are widely studied for their structural versatility, electronic properties, and applications in coordination chemistry and materials science .
Properties
IUPAC Name |
2-ethoxy-6-[(3-fluorophenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-2-19-14-8-3-5-11(15(14)18)10-17-13-7-4-6-12(16)9-13/h3-10,18H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFOQJNKRLJTKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol typically involves the condensation of 2-ethoxyphenol with 3-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories and specialized chemical manufacturing facilities. The compound is stored long-term in a cool, dry place to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of alkylated or acylated phenols.
Scientific Research Applications
Organic Synthesis
2-ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, including:
- Condensation Reactions : The compound can undergo condensation reactions to form Schiff bases and other derivatives.
- Oxidation and Reduction : It can be oxidized to yield quinone derivatives or reduced to convert the imine group into an amine group.
- Electrophilic Substitution : The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, enabling further functionalization of the compound.
Medicinal Chemistry
The biological activity of this compound has been studied extensively, revealing potential therapeutic applications:
- Anticancer Activity : Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia. Mechanistic studies suggest that it induces apoptosis in cancer cells, inhibiting tumor growth.
- Antibacterial and Antifungal Properties : In vitro studies have shown that the compound demonstrates activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi like Candida albicans. These effects may be attributed to its ability to disrupt microbial cell wall synthesis.
Material Science
In the field of material science, this compound is utilized in the synthesis of advanced materials:
- Polymer Chemistry : The compound has been incorporated into polymer matrices to enhance optical properties and antioxidant activity. Studies have shown that thin films made from this compound exhibit favorable UV–Vis absorption characteristics.
- Nanotechnology : Research on nanostructured materials has explored the incorporation of this compound to modify surface properties and improve functionality.
Case Studies
Several case studies highlight the applications of this compound:
- Anticancer Research : A study evaluated the anticancer efficacy of the compound against different cell lines, reporting an IC50 value indicating potent activity in inhibiting cell proliferation.
- Antibacterial Activity Assessment : Investigations into its antibacterial properties demonstrated effective inhibition of bacterial growth, supporting its potential use as a therapeutic agent.
- Material Development : Research focused on synthesizing oligo-Schiff bases using this compound resulted in materials with enhanced optical characteristics and antioxidant properties, paving the way for applications in photonic devices.
Mechanism of Action
The mechanism of action of 2-ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Geometry and Crystal Packing
The position and nature of substituents on the phenyl ring significantly impact molecular geometry and intermolecular interactions. For example:
- 2-Ethoxy-6-[(4-methylphenyl)imino]methylphenol (): The 4-methyl group induces a dihedral angle of 16.87–19.93° between the benzaldehyde and toluidine moieties, forming intramolecular O–H⋯N hydrogen bonds (S(6) ring motif). Crystal packing involves C–H⋯O interactions, creating R₂²(8) ring motifs.
- XRD analysis reveals distinct packing influenced by CF₃⋯π interactions.
- MFIP [(E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol] (): Methoxy substitution at position 2 instead of ethoxy leads to shorter alkoxy chains, affecting solubility and lattice flexibility.
Table 1: Key Structural Parameters
Electronic and Spectroscopic Properties
- 5S1 and 5S2 (): These derivatives (4-chloro and 4-methyl substituents) exhibit HOMO-LUMO gaps of 4.2–4.5 eV, indicating moderate electronic stability. MEP surfaces show electron-rich regions near the phenolic oxygen and imine nitrogen.
- ETPMP (): The trifluoromethyl group lowers the HOMO-LUMO gap (3.8 eV) compared to non-fluorinated analogs, enhancing polarizability and nonlinear optical (NLO) response (β = 1.92 × 10⁻³⁰ esu).
- HL [(E)-2-ethoxy-6-((pyren-1-ylimino)methyl)phenol] (): Pyrene incorporation extends conjugation, reducing the HOMO-LUMO gap to 3.2 eV and increasing fluorescence quantum yield.
Table 2: Electronic Properties
Biological Activity
2-Ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol (CAS Number: 853727-00-1) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. Its unique structure, featuring an ethoxy group, a phenolic hydroxyl group, and an imine linkage, allows for various interactions with biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
- Molecular Formula : C15H14FNO2
- Molecular Weight : Approximately 255.28 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The imine group allows it to form reversible covalent bonds with nucleophilic sites on proteins, potentially modifying their function. Additionally, the phenolic group can participate in hydrogen bonding and hydrophobic interactions, enhancing its biological effects.
Biological Activity Overview
Research has indicated various biological activities associated with this compound:
- Antioxidant Activity : The phenolic structure contributes to antioxidant properties by scavenging free radicals.
- Anticancer Potential : Preliminary studies suggest cytotoxic effects against certain cancer cell lines.
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
Antioxidant Activity
A study demonstrated that compounds similar to this compound exhibited significant antioxidant activity. The mechanism was attributed to the ability of the phenolic hydroxyl group to donate hydrogen atoms, neutralizing free radicals effectively.
Anticancer Activity
In vitro studies have shown that derivatives of this compound can exhibit cytotoxicity against cancer cell lines. For instance, related compounds targeting microtubules showed promising results in suppressing tumor growth in metastatic colorectal cancer models, indicating potential for further exploration in cancer therapy .
Enzyme Interaction Studies
Research into the enzyme inhibition capabilities of this compound revealed that it could act as a reversible inhibitor for certain enzymes involved in metabolic pathways. This interaction could lead to altered cellular functions and offers a pathway for drug development.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via Schiff base condensation between 2-ethoxy-6-formylphenol and 3-fluoroaniline. Key steps include:
- Solvent selection : Use ethanol or methanol under reflux to ensure proton exchange and imine bond formation .
- Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate the reaction by stabilizing intermediates .
- Purification : Recrystallization from ethanol/dichloromethane mixtures improves yield and purity. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
Answer:
- NMR : H and C NMR confirm the imine (-CH=N-) linkage (δ 8.5–9.0 ppm for H; δ 150–160 ppm for C) and ethoxy group (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) .
- IR : Stretching frequencies at ~1610 cm (C=N) and ~1250 cm (C-O of phenol) validate functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) confirm molecular weight, while fragmentation patterns reveal substituent stability .
Advanced: How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound?
Answer:
- Crystal growth : Slow evaporation of saturated DMSO/water solutions yields single crystals suitable for diffraction .
- Key parameters : Analyze bond angles (e.g., C=N-C~120°) and dihedral angles between aromatic rings to confirm the (E)-configuration and planarity .
- Intermolecular forces : Hydrogen bonding (O-H···N) and π-π stacking distances (3.4–3.6 Å) stabilize the crystal lattice .
Advanced: What computational approaches are used to predict the reactivity and chemical activity of this compound?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to study frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, which predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on binding affinity (ΔG) and hydrogen bond networks .
Advanced: How can researchers assess the environmental fate and ecological risks of this compound?
Answer:
- Degradation studies : Perform photolysis (UV light) and hydrolysis (pH 4–9) to identify breakdown products (e.g., phenolic derivatives) .
- Bioaccumulation assays : Use OECD Test Guideline 305 to measure bioconcentration factors (BCF) in aquatic organisms .
- Toxicity profiling : Conduct acute toxicity tests (Daphnia magna, LC) and genotoxicity assays (Ames test) .
Advanced: How should conflicting data on the compound’s reactivity or biological activity be resolved methodologically?
Answer:
- Controlled variable testing : Isolate factors like solvent polarity, temperature, and pH to identify experimental inconsistencies .
- Cross-validation : Compare results across multiple techniques (e.g., UV-Vis kinetics vs. HPLC monitoring) .
- Theoretical alignment : Reconcile empirical data with computational models (e.g., QSAR predictions) to explain anomalies .
Advanced: What role do substituents (e.g., 3-fluorophenyl, ethoxy) play in modulating stability and supramolecular interactions?
Answer:
- Electron-withdrawing effects : The 3-fluorophenyl group enhances imine stability via inductive effects, reducing hydrolysis susceptibility .
- Steric hindrance : Ethoxy groups at the ortho position influence packing efficiency in crystals, as seen in dihedral angle deviations (~15° from coplanarity) .
- Hydrogen bonding : Phenolic -OH acts as a hydrogen bond donor, critical for co-crystal formation with acceptors like pyridine derivatives .
Advanced: How can theoretical frameworks guide research on the compound’s biological or catalytic activity?
Answer:
- Mechanistic hypotheses : Apply transition state theory to propose reaction pathways (e.g., acid-base catalysis in Schiff base formation) .
- Structure-activity relationships (SAR) : Link substituent electronic profiles (Hammett σ constants) to bioactivity trends (e.g., antimicrobial IC) .
- Kinetic modeling : Use Michaelis-Menten or steady-state approximations to quantify enzyme inhibition efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
